N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-3-4-9-17(13)18(22)20-11-16-12-21(19(23)25-16)14-7-5-8-15(10-14)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAOCWZRSJSETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the benzamide moiety via amide bond formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of oxazolidinone compounds exhibit significant anticonvulsant properties. For instance, similar compounds have been shown to modulate sodium channels, which are critical in the pathophysiology of epilepsy. In studies involving maximal electroshock seizure tests, compounds with oxazolidinone structures demonstrated pronounced anticonvulsant effects comparable to established medications like phenytoin .
Antimicrobial Properties
Oxazolidinones are known for their antimicrobial activity. Compounds in this class have been developed as antibiotics, particularly against Gram-positive bacteria. The structure of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide suggests potential efficacy against resistant strains due to its unique mechanism of action that inhibits bacterial protein synthesis .
Anti-inflammatory Effects
Preliminary studies have indicated that certain oxazolidinones exhibit anti-inflammatory properties. The presence of specific substituents on the benzamide moiety may enhance these effects, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Research has shown that modifications to the oxazolidinone ring and the aromatic substituents can significantly influence the biological activity:
| Modification | Effect |
|---|---|
| Methoxy substitution on phenyl | Enhances anticonvulsant activity |
| Alkyl substitutions on nitrogen | Modulates receptor binding affinity |
| Variations in oxazolidinone ring | Alters antimicrobial potency |
Case Study 1: Anticonvulsant Activity
In a study evaluating a series of oxazolidinone derivatives, it was found that compounds with methoxy and methyl substitutions exhibited enhanced efficacy in seizure models. This suggests that this compound could be a lead compound for developing new anticonvulsants .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various oxazolidinones revealed that those similar to this compound demonstrated significant activity against multi-drug resistant Staphylococcus aureus strains. This highlights its potential role in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Structural Analogues
The compound shares a core oxazolidinone scaffold with several derivatives, differing in substituents on the phenyl ring and benzamide group. Key analogues include:
Key Observations :
- Electron Effects : The target’s 3-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., fluoro, nitro) in analogues like 5b and 5d .
Physicochemical Properties
Data from synthesized analogues reveal trends in melting points and yields:
Biological Activity
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide, with CAS number 954674-83-0, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is , and it has a molecular weight of 340.4 g/mol. The structure features an oxazolidinone ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 954674-83-0 |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The oxazolidinone moiety may enhance its binding affinity to target proteins, leading to significant pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the presence of the oxazolidinone ring has been linked to the inhibition of cancer cell proliferation. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa and A549, suggesting that this compound may also possess similar effects.
Case Study:
A study investigating related oxazolidinones found that they inhibited the growth of human lung carcinoma cells (A549) with an IC50 value in the range of 200 µg/mL, indicating a promising avenue for further research into this compound's anticancer potential .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(3-(4-Methoxyphenyl)isoxazolin) | E. coli | 62.5 |
| N-(3-(4-Methoxyphenyl)isoxazolin) | S. aureus | 78.12 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the oxazolidinone structure can significantly influence biological activity.
Key Findings:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on aromatic rings enhances lipophilicity and bioavailability.
- Ring Modifications : Alterations in the oxazolidinone core can affect binding affinity to target enzymes, impacting therapeutic efficacy.
Q & A
Q. Q1. What are the key steps for synthesizing N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling a benzamide derivative with an oxazolidinone intermediate. For example, a related oxazolidinone synthesis (70% yield) used triphenylphosphine in 1,4-dioxane at 90°C, followed by cooling and filtration . To optimize yields:
- Temperature control : Maintain precise reaction temperatures (e.g., 90°C for oxazole formation).
- Reagent stoichiometry : Use equimolar ratios of azide and isothiocyanate precursors.
- Purification : Employ solvent washing (e.g., dioxane) to isolate solid products effectively .
Advanced Synthesis: Regioselectivity and Alternative Pathways
Q. Q2. How can regioselectivity challenges in oxazolidinone functionalization be addressed?
Answer: Regioselectivity in oxazolidinone reactions can be controlled by:
- Protecting groups : Use methoxy or acetyl groups to direct electrophilic substitution.
- Catalysts : Employ Pd-mediated cross-coupling for selective C–H activation.
- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic routes .
Basic Characterization Techniques
Q. Q3. What analytical methods are critical for characterizing this compound?
Answer: Essential techniques include:
- NMR spectroscopy : Confirm structural integrity via chemical shifts (e.g., methoxy groups at δ 3.95 ppm in NMR) .
- Mass spectrometry : Validate molecular weight (e.g., observed [M+H] at m/z 379.1042) .
- HPLC : Assess purity (retention time ~3.51 min under specified conditions) .
Advanced Structural Analysis
Q. Q4. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer: Single-crystal X-ray diffraction provides:
- Bond angles and lengths : Critical for confirming oxazolidinone ring geometry (e.g., mean C–C bond length ~1.45 Å) .
- Hydrogen bonding : Identify interactions influencing stability (e.g., N–H···O motifs) .
Submit crystallography data to repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .
Basic Biological Screening
Q. Q5. What assays are recommended for preliminary evaluation of bioactivity?
Answer: Initial screens should focus on:
- Antimicrobial activity : Use agar diffusion assays against Staphylococcus aureus or Escherichia coli .
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases via fluorometric assays .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) .
Advanced Mechanistic Studies
Q. Q6. How can the mechanism of action for this compound be elucidated?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions.
- Gene expression profiling : Perform RNA-seq to identify pathways modulated by the compound .
Data Contradiction Analysis
Q. Q7. How to resolve discrepancies in reported bioactivity data?
Answer:
- Purity assessment : Verify compound purity via HPLC and elemental analysis .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzamides) to identify SAR trends .
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .
Computational Modeling for SAR
Q. Q8. What computational tools are effective for structure-activity relationship (SAR) studies?
Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential functional groups (e.g., methoxy and benzamide moieties) .
- QSAR models : Train regression models on bioactivity data to predict IC values .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
Stability and Degradation Studies
Q. Q9. How to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
- LC-MS monitoring : Identify degradation products (e.g., hydrolyzed oxazolidinone ring) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess via HPLC .
Advanced SAR via Analog Synthesis
Q. Q10. What strategies are effective for synthesizing bioactive analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
